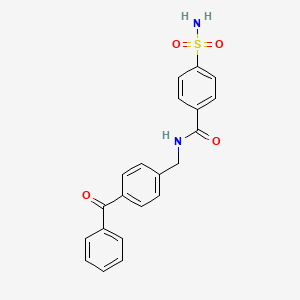
Carbonic anhydrase inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic anhydrase inhibitor 4 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial process in various physiological functions. Carbonic anhydrase inhibitors are used in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness .
Vorbereitungsmethoden
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of aromatic amines with sulfonyl chlorides under basic conditions to form sulfonamides . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Analyse Chemischer Reaktionen
Carbonic anhydrase inhibitors typically undergo substitution reactions. For example, the sulfonamide group can be introduced through nucleophilic substitution reactions involving sulfonyl chlorides and amines . Common reagents include sulfonyl chlorides, aromatic amines, and bases such as sodium hydroxide. The major products formed are sulfonamide derivatives, which are the active inhibitors of carbonic anhydrase .
Wissenschaftliche Forschungsanwendungen
Carbonic anhydrase inhibitors have a wide range of scientific research applications. They are used in the study of enzyme inhibition and regulation, as well as in the development of therapeutic agents for various diseases. In medicine, they are used to treat glaucoma by reducing intraocular pressure, epilepsy by modulating neuronal activity, and altitude sickness by affecting acid-base balance . They are also being investigated for their potential in treating obesity, cancer, kidney dysfunction, migraine, and Alzheimer’s disease .
Wirkmechanismus
The mechanism of action of carbonic anhydrase inhibitors involves the binding of the inhibitor to the active site of the enzyme, where it interacts with the zinc ion and prevents the hydration of carbon dioxide . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, which is involved in the regulation of intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Carbonic anhydrase inhibitor 4 can be compared with other similar compounds such as acetazolamide, methazolamide, dorzolamide, and brinzolamide . These compounds also inhibit carbonic anhydrase but may differ in their potency, selectivity, and pharmacokinetic properties. For example, methazolamide has a longer elimination half-life and is less associated with adverse effects on the kidney compared to acetazolamide . Dorzolamide and brinzolamide are used topically for the treatment of glaucoma and have different isoenzyme selectivity profiles .
Eigenschaften
Molekularformel |
C21H18N2O4S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27) |
InChI-Schlüssel |
DCTGUISEDAHGJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


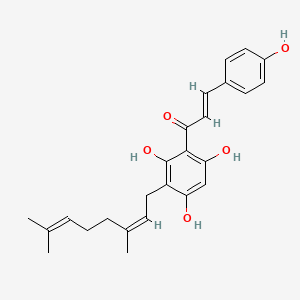

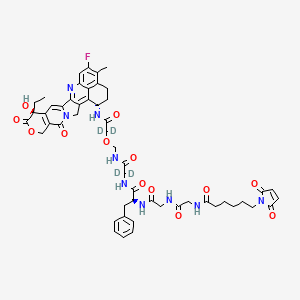
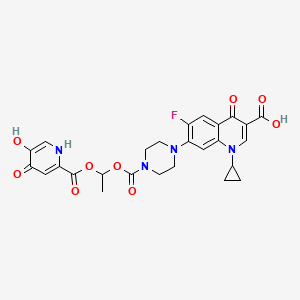
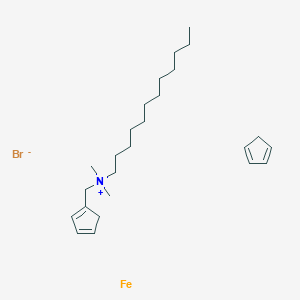
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)

![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)
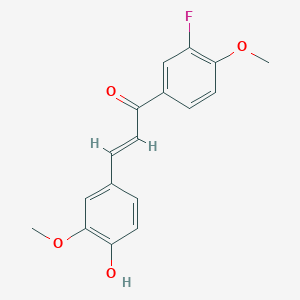

![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)

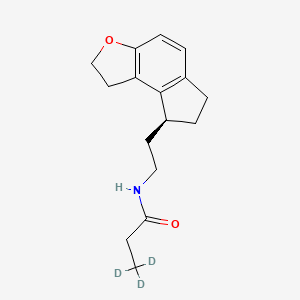
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
